REACTION_CXSMILES
|
C([O:4][C:5]1[C:12]([O:13]C)=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])(=O)C.Br>C(O)(=O)C>[OH:4][C:5]1[C:12]([OH:13])=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8]
|
Name
|
43
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=O)C=CC(=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
62.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to rt
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue was diluted in hot CH2Cl2 (40 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=CC(=C1O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.74 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |